molecular formula C12H14F3NO B8134817 Cyclopropyl-(3-methoxy-5-trifluoromethyl-benzyl)-amine

Cyclopropyl-(3-methoxy-5-trifluoromethyl-benzyl)-amine

Cat. No.: B8134817
M. Wt: 245.24 g/mol
InChI Key: BNRQWHAKAKBSMQ-UHFFFAOYSA-N
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Description

Cyclopropyl-(3-methoxy-5-trifluoromethyl-benzyl)-amine is an organic compound characterized by a cyclopropyl group attached to a benzylamine moiety, which is further substituted with a methoxy group and a trifluoromethyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(3-methoxy-5-trifluoromethyl-benzyl)-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzylamine Core: The benzylamine core can be synthesized by reacting 3-methoxy-5-trifluoromethylbenzyl chloride with ammonia or an amine source under basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, where a suitable cyclopropylating agent (e.g., diazomethane) is reacted with the benzylamine intermediate.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, greener solvents, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(3-methoxy-5-trifluoromethyl-benzyl)-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety, where nucleophiles replace the amine group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopropyl-(3-methoxy-5-trifluoromethyl-benzyl)-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

    Industrial Applications: The compound may find use in the synthesis of agrochemicals, dyes, and other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of Cyclopropyl-(3-methoxy-5-trifluoromethyl-benzyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and specificity, while the methoxy and trifluoromethyl groups can modulate the compound’s electronic properties and stability. These interactions can lead to the modulation of biological pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl-(3-methoxy-5-trifluoromethylphenyl)methanol
  • Cyclopropyl-(3-methoxy-5-trifluoromethylphenyl)methanone

Uniqueness

Cyclopropyl-(3-methoxy-5-trifluoromethyl-benzyl)-amine is unique due to the presence of the benzylamine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of the cyclopropyl, methoxy, and trifluoromethyl groups further enhances its properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[3-methoxy-5-(trifluoromethyl)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-17-11-5-8(7-16-10-2-3-10)4-9(6-11)12(13,14)15/h4-6,10,16H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRQWHAKAKBSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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